molecular formula C9H18O2 B3050351 9-hydroxynonan-2-one CAS No. 25368-56-3

9-hydroxynonan-2-one

Cat. No.: B3050351
CAS No.: 25368-56-3
M. Wt: 158.24 g/mol
InChI Key: HQVHZUJAAKTDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Hydroxynonan-2-one is an organic compound with the molecular formula C9H18O2. It is a colorless to pale yellow liquid at room temperature and has a distinct odor. This compound is characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) on a nonane backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

9-Hydroxynonan-2-one can be synthesized through various synthetic routes. One common method involves the oxidation of nonan-2-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically takes place under mild conditions to prevent over-oxidation .

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic hydrogenation of non-2-en-9-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions

9-Hydroxynonan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Hydroxynonan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-hydroxynonan-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Hydroxynonan-2-one is unique due to its specific chain length and the position of the hydroxyl and ketone groups. This unique structure imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

9-hydroxynonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-9(11)7-5-3-2-4-6-8-10/h10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVHZUJAAKTDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336937
Record name 9-hydroxy2-nonanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25368-56-3
Record name 9-hydroxy2-nonanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution containing 56.6 g of 8-oxononan-1-ol ethylene ketol (prepared in Example 22 B-5) in 210 ml acetone and 50 mg p-toluenesulfonic acid monohydrate was stirred at room temperature for about 15 to 17 hr. The acetone was removed in vacuo to yield the title compound having the following physical characteristics:
[Compound]
Name
8-oxononan-1-ol ethylene ketol
Quantity
56.6 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-hydroxynonan-2-one
Reactant of Route 2
Reactant of Route 2
9-hydroxynonan-2-one
Reactant of Route 3
Reactant of Route 3
9-hydroxynonan-2-one
Reactant of Route 4
Reactant of Route 4
9-hydroxynonan-2-one
Reactant of Route 5
Reactant of Route 5
9-hydroxynonan-2-one
Reactant of Route 6
Reactant of Route 6
9-hydroxynonan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.